

A Comparative Analysis of 2,4-Dimethylphenyl 2-ethoxybenzoate and Related Benzoate Esters

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Compound of Interest

Compound Name: 2,4-Dimethylphenyl 2-ethoxybenzoate

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This guide provides a comparative analysis of the structural and potential physicochemical properties of **2,4-Dimethylphenyl 2-ethoxybenzoate** against structurally related benzoate esters. Due to the limited publicly available experimental data for **2,4-Dimethylphenyl 2-ethoxybenzoate**, this guide leverages data from similar compounds to infer its characteristics and potential applications. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-property relationships of this class of compounds.

Comparative Physicochemical and Crystallographic Data

The following table summarizes key data for **2,4-Dimethylphenyl 2-ethoxybenzoate** and its analogs. Data for the target compound is predicted based on the properties of related structures.

Compound	Molecular Formula	Molecular Weight (g/mol)	Crystal System	Dihedral Angle between Aromatic Rings
2,4-Dimethylphenyl 2-ethoxybenzoate (Predicted)	C ₁₇ H ₁₈ O ₃	270.32	-	-
2,4-Dimethylphenyl benzoate	C ₁₅ H ₁₄ O ₂	226.26	Monoclinic[1]	80.25 (5)°[1]
2,4-Dimethylphenyl 4-methylbenzoate	C ₁₆ H ₁₆ O ₂	240.29	Monoclinic[2]	49.1 (1)°[2][3]
Ethyl 4-ethoxybenzoate	C ₁₁ H ₁₄ O ₃	194.23	-	-
Ethyl 2,4-dimethylbenzoate	C ₁₁ H ₁₄ O ₂	178.23	-	-

Experimental Protocols

While specific experimental data for the synthesis of **2,4-Dimethylphenyl 2-ethoxybenzoate** is not readily available, a plausible synthetic route can be proposed based on standard esterification methods.

Proposed Synthesis of 2,4-Dimethylphenyl 2-ethoxybenzoate

A common method for the synthesis of benzoate esters is the Steglich esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of a coupling agent and a catalyst.

Materials:

- 2-Ethoxybenzoic acid
- 2,4-Dimethylphenol
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)

Procedure:

- Dissolve 2-ethoxybenzoic acid (1 equivalent) and 2,4-dimethylphenol (1 equivalent) in anhydrous DCM.
- Add DMAP (0.1 equivalents) to the solution.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2,4-Dimethylphenyl 2-ethoxybenzoate**.

Characterization Methods

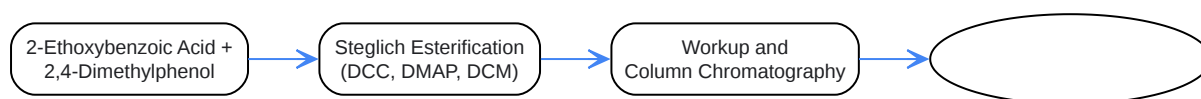
The synthesized compound would be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded to confirm the chemical structure.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Melting Point Analysis: To assess the purity of the compound.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for **2,4-Dimethylphenyl 2-ethoxybenzoate**.



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Caption: Proposed synthesis of **2,4-Dimethylphenyl 2-ethoxybenzoate**.

Structural Comparison of Benzoate Esters

This diagram illustrates the structural relationships between the discussed benzoate esters.

Caption: Structural relationships of compared benzoate esters.

Comparative Discussion

The structural variations among the compared benzoate esters are expected to influence their physicochemical properties and biological activities.

- Steric Hindrance: The presence of two methyl groups on the phenyl ring in 2,4-dimethylphenyl benzoates introduces steric bulk around the ester linkage. This can affect the dihedral angle between the aromatic rings, as seen in the difference between 2,4-

dimethylphenyl benzoate (80.25°) and 2,4-dimethylphenyl 4-methylbenzoate (49.1°).[1][2] This conformational difference can, in turn, influence crystal packing and receptor binding affinity.

- **Electronic Effects:** The ethoxy group in 2-ethoxybenzoate is an electron-donating group, which can influence the reactivity of the aromatic ring and the ester group. In contrast, the methyl group in 4-methylbenzoate is also electron-donating but at a different position, leading to different electronic distributions.
- **Potential Applications:** While no specific biological activity has been reported for **2,4-Dimethylphenyl 2-ethoxybenzoate**, related heterocyclic compounds have shown promise in various fields. For instance, some benzothiazole derivatives are explored for their optical and electronic properties[4], and certain benzamides have been investigated for their pesticidal activities.[5] The unique combination of substituents in the target compound may impart interesting biological or material properties worth investigating.

Conclusion

This comparative guide provides a foundational understanding of **2,4-Dimethylphenyl 2-ethoxybenzoate** by drawing parallels with its structural analogs. The provided data and proposed synthetic methodology offer a starting point for researchers interested in synthesizing and evaluating this compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

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